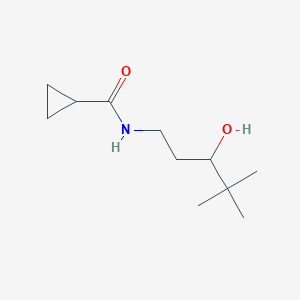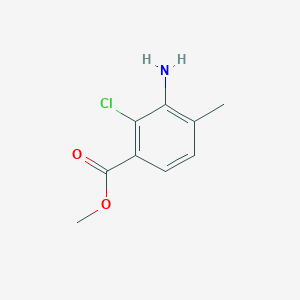![molecular formula C25H28N2O4S B2660391 8-Methyl-3-phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899917-12-5](/img/structure/B2660391.png)
8-Methyl-3-phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-3-phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[45]dec-3-ene-2-thione is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of functional groups, including a trimethoxybenzoyl moiety, which is known for its pharmacological significance
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diazoketone or a diazoester, under acidic or basic conditions.
Introduction of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4,5-trimethoxybenzoyl chloride and an appropriate Lewis acid catalyst like aluminum chloride.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.
Use of Catalysts: Employing efficient catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing chromatography and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl and thione groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trimethoxybenzoyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules
Biology
Biologically, the compound’s trimethoxybenzoyl group is known for its bioactivity. It can interact with biological targets such as enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. The trimethoxybenzoyl moiety has been associated with anti-cancer, anti-inflammatory, and antimicrobial activities .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 8-Methyl-3-phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with molecular targets such as enzymes and receptors. The trimethoxybenzoyl group can inhibit enzymes like tubulin and histone deacetylases, leading to anti-cancer effects . The spirocyclic structure may also contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Colchicine: Contains a trimethoxybenzoyl group and is used as an anti-gout agent.
Podophyllotoxin: Another compound with a trimethoxybenzoyl group, used for treating warts.
Trimetrexate: A dihydrofolate reductase inhibitor with a similar pharmacophore.
Uniqueness
What sets 8-Methyl-3-phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione apart is its spirocyclic structure, which provides unique steric and electronic properties. This can lead to distinct biological activities and potential therapeutic applications that are not observed in other compounds with similar functional groups.
Propiedades
IUPAC Name |
(8-methyl-2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl)-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-16-10-12-25(13-11-16)26-21(17-8-6-5-7-9-17)24(32)27(25)23(28)18-14-19(29-2)22(31-4)20(15-18)30-3/h5-9,14-16H,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMAFLWBLYVRKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2660312.png)
![(E)-3,5-dimethoxy-N-((3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide](/img/structure/B2660313.png)



![3-methyl-7-[(4-methylphenyl)methyl]-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2660318.png)
![(E)-2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2660319.png)

![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(oxolane-3-carbonyl)-1,4-diazepane](/img/structure/B2660324.png)
![N-(4-bromo-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2660325.png)



